Cas no 1896569-59-7 (1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol)

1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol
- EN300-1765612
- 1896569-59-7
- 1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol
-
- Inchi: 1S/C12H16O2/c1-9-7-11(14-2)4-3-10(9)8-12(13)5-6-12/h3-4,7,13H,5-6,8H2,1-2H3
- InChI Key: DFBAGERQDQJDNX-UHFFFAOYSA-N
- SMILES: OC1(CC2C=CC(=CC=2C)OC)CC1
Computed Properties
- Exact Mass: 192.115029749g/mol
- Monoisotopic Mass: 192.115029749g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 29.5Ų
1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1765612-10.0g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 10g |
$4606.0 | 2023-06-03 | ||
Enamine | EN300-1765612-0.1g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 0.1g |
$943.0 | 2023-09-20 | ||
Enamine | EN300-1765612-0.05g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 0.05g |
$900.0 | 2023-09-20 | ||
Enamine | EN300-1765612-5g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 5g |
$3105.0 | 2023-09-20 | ||
Enamine | EN300-1765612-5.0g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 5g |
$3105.0 | 2023-06-03 | ||
Enamine | EN300-1765612-2.5g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 2.5g |
$2100.0 | 2023-09-20 | ||
Enamine | EN300-1765612-10g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 10g |
$4606.0 | 2023-09-20 | ||
Enamine | EN300-1765612-0.25g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 0.25g |
$985.0 | 2023-09-20 | ||
Enamine | EN300-1765612-0.5g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 0.5g |
$1027.0 | 2023-09-20 | ||
Enamine | EN300-1765612-1.0g |
1-[(4-methoxy-2-methylphenyl)methyl]cyclopropan-1-ol |
1896569-59-7 | 1g |
$1070.0 | 2023-06-03 |
1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol Related Literature
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Chiara Annoni,Tamaki Endoh,Dziyana Hnedzko,Eriks Rozners Chem. Commun., 2016,52, 7935-7938
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Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949
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S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
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Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366
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Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652
Additional information on 1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol
Comprehensive Overview of 1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol (CAS No. 1896569-59-7)
1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol (CAS No. 1896569-59-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This cyclopropane derivative features a unique structural motif combining a methoxy-substituted aromatic ring with a hydroxyl-functionalized cyclopropane, making it valuable for drug discovery and material science applications. Researchers particularly focus on its potential as a chiral building block or intermediate in synthesizing biologically active molecules.
The compound's molecular structure (C12H16O2) exhibits intriguing steric and electronic properties due to the strained cyclopropane ring and electron-donating methoxy group. Recent studies highlight its utility in asymmetric synthesis, where the hydroxyl group serves as a handle for further functionalization. In 2023, patent filings revealed its incorporation into novel crop protection agents, aligning with the growing demand for sustainable agriculture solutions—a hot topic in current scientific discourse.
Analytical characterization of CAS 1896569-59-7 typically involves advanced techniques like HPLC-MS and NMR spectroscopy. The compound's logP value (predicted ≈2.8) suggests moderate lipophilicity, making it suitable for crossing biological membranes—a property frequently searched by medicinal chemists optimizing drug candidates. Its thermal stability (decomposition >200°C) also attracts material scientists exploring high-performance polymers, coinciding with industry trends toward heat-resistant materials.
Environmental and toxicological profiles of 1-(4-methoxy-2-methylphenyl)methylcyclopropan-1-ol remain under investigation, though preliminary data suggest lower ecotoxicity compared to analogous compounds—an aspect increasingly important to ESG-conscious manufacturers. The methoxy group's metabolic stability may contribute to this profile, addressing frequent queries about green chemistry alternatives. Regulatory databases show no current restrictions, but proper laboratory handling protocols should always be followed.
Market analysts note rising interest in cyclopropane-containing compounds, with CAS 1896569-59-7 appearing in supplier catalogs as a custom synthesis item. Its price premium reflects both synthetic complexity and niche applications—topics commonly searched by procurement specialists. The compound's chiral purity (>98% ee in some commercial grades) meets stringent requirements for pharmaceutical intermediates, answering frequent quality-related inquiries from buyers.
Future research directions may explore its catalytic applications or derivatization into bioactive molecules, particularly given the pharmaceutical industry's focus on three-membered ring systems for conformational constraint. The compound's X-ray crystallography data (where available) provides valuable insights for computational chemists modeling molecular interactions—another trending search theme in computational drug design circles.
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